molecular formula C25H21Cl2NO4 B7749293 (E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide

(E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide

Cat. No.: B7749293
M. Wt: 470.3 g/mol
InChI Key: LXGHGCDFZGOHEK-NTUHNPAUSA-N
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Description

(E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide typically involves a multi-step process:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the dichlorobenzyl and methoxy groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate benzyl halides react with the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)acrylamide: Lacks the dichlorobenzyl and methoxy groups.

    3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide: Lacks the acetyl group.

Uniqueness

(E)-N-(4-acetylphenyl)-3-(4-((2,6-dichlorobenzyl)oxy)-3-methoxyphenyl)acrylamide is unique due to the presence of multiple functional groups that confer distinct chemical properties and potential applications. The combination of acetyl, methoxy, and dichlorobenzyl groups allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c1-16(29)18-8-10-19(11-9-18)28-25(30)13-7-17-6-12-23(24(14-17)31-2)32-15-20-21(26)4-3-5-22(20)27/h3-14H,15H2,1-2H3,(H,28,30)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGHGCDFZGOHEK-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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